Cas no 2229466-06-0 (2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride)

2-(6-Chloropyrazin-2-yl)ethane-1-sulfonyl chloride is a versatile sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive sulfonyl chloride group, enabling efficient derivatization into sulfonamides or sulfonate esters, and a chloropyrazine moiety that serves as a valuable handle for further functionalization. The compound’s structural features make it suitable for constructing heterocyclic frameworks or modifying bioactive molecules. Its stability under controlled conditions ensures reliable handling in synthetic workflows. This reagent is particularly useful in medicinal chemistry for the development of targeted compounds, offering precise reactivity for selective bond formation. Proper storage and handling are recommended due to its moisture-sensitive nature.
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride structure
2229466-06-0 structure
Product name:2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
CAS No:2229466-06-0
MF:C6H6Cl2N2O2S
MW:241.095037937164
CID:5877876
PubChem ID:165869927

2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
    • EN300-1987333
    • 2229466-06-0
    • Inchi: 1S/C6H6Cl2N2O2S/c7-6-4-9-3-5(10-6)1-2-13(8,11)12/h3-4H,1-2H2
    • InChI Key: XIXKTEYEFPYEQB-UHFFFAOYSA-N
    • SMILES: ClS(CCC1C=NC=C(N=1)Cl)(=O)=O

Computed Properties

  • Exact Mass: 239.9527040g/mol
  • Monoisotopic Mass: 239.9527040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.3Ų
  • XLogP3: 1.2

2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987333-0.25g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
0.25g
$1235.0 2023-09-16
Enamine
EN300-1987333-10g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
10g
$5774.0 2023-09-16
Enamine
EN300-1987333-5g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
5g
$3894.0 2023-09-16
Enamine
EN300-1987333-0.5g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
0.5g
$1289.0 2023-09-16
Enamine
EN300-1987333-5.0g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
5g
$3894.0 2023-05-26
Enamine
EN300-1987333-2.5g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
2.5g
$2631.0 2023-09-16
Enamine
EN300-1987333-1.0g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
1g
$1343.0 2023-05-26
Enamine
EN300-1987333-10.0g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
10g
$5774.0 2023-05-26
Enamine
EN300-1987333-0.05g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
0.05g
$1129.0 2023-09-16
Enamine
EN300-1987333-0.1g
2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride
2229466-06-0
0.1g
$1183.0 2023-09-16

Additional information on 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride

Professional Introduction to Compound with CAS No. 2229466-06-0 and Product Name: 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride

The compound with the CAS number 2229466-06-0 and the product name 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular recognition. The presence of a chloropyrazine moiety and a sulfonyl chloride group in its molecular structure endows it with distinctive reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel heterocyclic compounds that exhibit potent biological activity. Among these, pyrazine derivatives have emerged as a crucial class of molecules due to their broad spectrum of biological functions. The compound 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride is particularly noteworthy for its ability to serve as a versatile building block in the synthesis of more complex pharmacophores. The chloropyrazine part of the molecule can undergo various transformations, including nucleophilic substitution reactions, which are essential for constructing diverse chemical libraries. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents.

The sulfonyl chloride group in the compound is another key feature that contributes to its utility in pharmaceutical applications. Sulfonyl chlorides are well-known for their reactivity in forming sulfonamides, which are widely recognized for their biological activity across multiple therapeutic areas. The ability to convert the sulfonyl chloride into a sulfonamide derivative through reaction with primary or secondary amines opens up numerous possibilities for drug design. This transformation can be particularly useful in generating compounds with enhanced solubility and bioavailability, which are critical factors in drug development.

Recent studies have highlighted the importance of 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride in the development of novel inhibitors targeting various enzymes and receptors involved in human diseases. For instance, researchers have explored its potential as an intermediate in the synthesis of inhibitors for enzymes such as kinases and proteases, which play pivotal roles in signaling pathways associated with cancer and inflammation. The structural features of this compound allow it to interact with biological targets in specific ways, thereby modulating their activity. This has led to several promising candidates being advanced into preclinical studies, demonstrating the compound's relevance in modern drug discovery.

The synthesis of 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride involves a series of well-established chemical reactions that highlight its synthetic accessibility. The process typically begins with the preparation of 6-chloropyrazine, which is then coupled with ethylene oxide followed by sulfonylation to introduce the sulfonyl chloride group. This synthetic route underscores the compound's feasibility as a commercial product, given its straightforward preparation method and high yield under optimized conditions. The availability of high-quality starting materials and efficient reaction conditions further enhance its appeal as a pharmaceutical intermediate.

In addition to its pharmaceutical applications, 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride has shown promise in materials science and agrochemical research. Its unique reactivity allows it to be incorporated into polymers and coatings, where it can serve as a crosslinking agent or functional group contributor. In agrochemicals, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to interact with biological targets in plants. These findings underscore the compound's versatility beyond traditional pharmaceutical uses.

The safety profile of 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride is another critical aspect that has been thoroughly evaluated through both experimental studies and computational modeling. Extensive toxicological assessments have been conducted to determine its acute and chronic toxicity profiles, ensuring that it meets regulatory standards for use in research and industrial applications. Furthermore, its stability under various storage conditions has been studied to guarantee consistent quality throughout its shelf life. These factors collectively contribute to its reliability as a chemical intermediate.

Looking ahead, the future prospects for 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride appear promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action more deeply. Advances in computational chemistry are expected to play a significant role in this endeavor by providing insights into how this compound interacts with biological targets at the molecular level. Additionally, innovations in synthetic methodologies may lead to more efficient production processes, further enhancing its accessibility.

In conclusion, 2-(6-chloropyrazin-2-yl)ethane-1-sulfonyl chloride (CAS No. 2229466-06-0) stands out as a versatile and valuable compound with significant implications for pharmaceutical research and beyond. Its unique structural features enable diverse applications ranging from drug development to materials science, while its well-characterized reactivity makes it an ideal candidate for further exploration. As research continues to uncover new possibilities for this compound, it is poised to remain at the forefront of chemical innovation.

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